BenchChemオンラインストアへようこそ!

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid

Lipophilicity Drug-likeness Membrane permeability

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid (CAS 185130-12-5; PubChem CID is an arylaminomethylene Meldrum's acid derivative bearing an ortho-carboxylic acid substituent on the aniline ring. With a molecular formula of C14H13NO6 and a molecular weight of 291.26 g/mol, this compound belongs to the class of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives—a privileged scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C14H13NO6
Molecular Weight 291.26 g/mol
Cat. No. B14064891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid
Molecular FormulaC14H13NO6
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=CNC2=CC=CC=C2C(=O)O)C(=O)O1)C
InChIInChI=1S/C14H13NO6/c1-14(2)20-12(18)9(13(19)21-14)7-15-10-6-4-3-5-8(10)11(16)17/h3-7,15H,1-2H3,(H,16,17)
InChIKeyJUFBOROUVONUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid (CAS 185130-12-5): Procurement-Relevant Chemical Identity and Baseline Properties


2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid (CAS 185130-12-5; PubChem CID 4247540) is an arylaminomethylene Meldrum's acid derivative bearing an ortho-carboxylic acid substituent on the aniline ring [1]. With a molecular formula of C14H13NO6 and a molecular weight of 291.26 g/mol, this compound belongs to the class of 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives—a privileged scaffold in medicinal chemistry and organic synthesis [1]. Its computed XLogP3 of 2.5 and two hydrogen bond donors (carboxylic acid OH and secondary amine NH) position it as a moderately lipophilic compound with drug-like physicochemical properties distinct from its regioisomeric counterparts [1].

Why 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid Cannot Be Interchanged with Its Regioisomers or Methyl Ester Counterpart


Substituting the ortho-carboxylic acid regioisomer (CAS 185130-12-5) with its para-substituted analog (CAS 185130-11-4) or its methyl ester (CAS 185130-13-6) is not chemically or pharmacologically neutral. The ortho-carboxylic acid group imparts a computed XLogP3 of 2.5 [1], which is approximately 2.6 log units higher than the para-substituted regioisomer (LogP = -0.12) . This lipophilicity differential profoundly alters membrane partitioning, oral absorption potential, and non-specific protein binding. Furthermore, the ortho-carboxylate enables intramolecular hydrogen bonding with the secondary amine and facilitates bidentate metal chelation—a capability absent in the para isomer and blocked in the methyl ester [2]. These physicochemical and coordination-chemical distinctions mean that activity data, formulation behavior, and synthetic utility established for one regioisomer cannot be extrapolated to another.

Quantitative Differentiation Evidence for 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid Versus Closest Analogs


Regioisomeric Lipophilicity Advantage: Ortho-COOH (XLogP3 2.5) vs. Para-COOH (LogP -0.12)

The target ortho-substituted isomer (CAS 185130-12-5) exhibits a computed XLogP3 of 2.5 [1], whereas the para-substituted regioisomer (CAS 185130-11-4) has a reported LogP of -0.12 . This represents a calculated difference of approximately 2.6 log units, corresponding to an estimated ~400-fold higher octanol-water partition coefficient for the ortho isomer.

Lipophilicity Drug-likeness Membrane permeability Regioisomer comparison

Free Carboxylic Acid Functional Handle Enables Direct Conjugation Without Deprotection

The target compound possesses a free carboxylic acid (C14H13NO6, MW 291.26, HBD=2, HBA=7) [1], whereas its methyl ester analog (CAS 185130-13-6, C15H15NO6, MW 305.29) has the carboxyl group blocked. The free acid enables direct amide coupling, esterification, or metal salt formation without a deprotection step, reducing synthetic step count by at least one when conjugation to amines, alcohols, or metal centers is required.

Synthetic versatility Bioconjugation Prodrug design Functional group compatibility

Class-Level Evidence: Meldrum's Acid Arylamino Methylene Derivatives Potentiate Fluoroquinolone Antibiotics Against Multidrug-Resistant Strains

Arylamino methylene derivatives (MADs) of Meldrum's acid, which share the core 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold with the target compound, have been shown to significantly potentiate fluoroquinolone antibiotics against multidrug-resistant (MDR) bacterial strains. In a study by da Silva et al. (2020), an MAD exhibited no clinically relevant intrinsic antibacterial activity (MIC ≥ 1024 µg/mL alone) but significantly enhanced the activity of norfloxacin, ofloxacin, and lomefloxacin against MDR Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli [1]. Separately, a structurally related 1,2,4-triazole aminomethylene Meldrum's acid derivative demonstrated synergistic effects with amikacin, reducing its MIC against E. coli 27 from 19.5 to 4.9 µg/mL (4-fold reduction), and against S. aureus 358 from 19.5 to 2.4 µg/mL (8.1-fold reduction) [2].

Antibiotic potentiation Efflux pump inhibition Multidrug resistance Fluoroquinolone synergy

Class-Level Enzyme Inhibition: Meldrum's Acid Derivatives as Dual BChE/α-Glucosidase Inhibitors with Superior Potency to Clinical Standards

Meldrum's acid derivatives synthesized via one-pot condensation—structurally analogous to the target compound—were screened for butyrylcholinesterase (BChE) and α-glucosidase inhibition. Derivative 3a demonstrated dual inhibitory activity with IC50 values of 1.2 mg/mL (BChE) and 2.1 mg/mL (α-glucosidase), surpassing the clinical standards galantamine hydrobromide (IC50 = 4.7 mg/mL for BChE) and acarbose (IC50 = 4.7 mg/mL for α-glucosidase) [1]. This represents a 3.9-fold and 2.2-fold improvement in potency, respectively. The SAR study further identified that hydrophobic residues in the active site contribute significantly to inhibitor binding, suggesting that the higher lipophilicity of ortho-substituted derivatives (XLogP3 = 2.5 for the target compound) may correlate with enhanced target engagement [1].

Enzyme inhibition Butyrylcholinesterase Alpha-glucosidase Dual inhibitor

Ortho-Carboxylate Enables Bidentate Metal Chelation: Foundation for Metallodrug Development

The ortho-carboxylic acid group in the target compound is geometrically positioned to form bidentate metal chelates via the carboxylate oxygen and the secondary amine nitrogen. This capability has been experimentally validated using the structurally analogous hydrazone derivative 2-(2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl)benzoic acid, which was synthesized from diazotized 2-aminobenzoic acid and Meldrum's acid via the Japp-Klingemann reaction [1]. This ligand formed stable coordination complexes with Ni(II), Cu(II), and Fe(III), and the resulting metal complexes exhibited enhanced antimicrobial and antifungal activity compared to the free ligand against selected bacterial and fungal pathogens [1]. The para-substituted regioisomer (CAS 185130-11-4) cannot engage in analogous bidentate chelation due to the 1,4-disposition of the carboxylate and amine groups.

Metal chelation Coordination chemistry Metallodrug Antimicrobial

Optimal Research and Industrial Application Scenarios for 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid


Antibiotic Resistance Reversal Research: Efflux Pump Inhibitor Lead Optimization

Based on class-level evidence that Meldrum's acid arylamino methylene derivatives potentiate fluoroquinolones against MDR P. aeruginosa, S. aureus, and E. coli, and synergize with aminoglycosides achieving 4- to 8-fold MIC reductions [1], the target compound—with its free carboxylic acid handle and higher lipophilicity (XLogP3 = 2.5) [2]—is well-suited as a scaffold for designing next-generation efflux pump inhibitors. Its ortho-COOH enables facile amide coupling to install diverse amine-containing pharmacophores for SAR exploration.

Metallodrug Discovery: Bidentate Chelating Ligand for Biologically Active Metal Complexes

The ortho-carboxylic acid group provides a pre-organized bidentate (O,N) chelating pocket, experimentally validated through the synthesis and SCXRD characterization of Ni(II), Cu(II), and Fe(III) complexes of the closely related hydrazone analog [1]. This distinguishes the target compound from its para-substituted regioisomer, which cannot form analogous chelates. Procurement of the ortho isomer is essential for any research program exploring metal-based antimicrobial or anticancer agents built on the Meldrum's acid scaffold.

Dual BChE/α-Glucosidase Inhibitor Development for Alzheimer's and Metabolic Disease

Meldrum's acid derivatives have demonstrated dual inhibition of butyrylcholinesterase (IC50 = 1.2 mg/mL, 3.9-fold superior to galantamine) and α-glucosidase (IC50 = 2.1 mg/mL, 2.2-fold superior to acarbose) [1]. The target compound's computed lipophilicity (XLogP3 = 2.5) [2] aligns with the SAR finding that hydrophobic active-site interactions are critical for potency, suggesting that the ortho-substituted isomer—being more lipophilic than its para counterpart (LogP = -0.12)—may offer enhanced target engagement in cell-based and in vivo models of neurodegenerative or metabolic disorders.

Direct Conjugation Chemistry: Amide, Ester, and Bioconjugate Synthesis

The free carboxylic acid functionality of the target compound (MW 291.26, HBD=2, HBA=7) [1] enables direct activation and conjugation to amines, alcohols, or biomolecules without the deprotection step required for the methyl ester analog [2]. This makes it the preferred procurement choice for medicinal chemistry laboratories conducting parallel synthesis, bioconjugation (e.g., fluorophore or biotin labeling), or solid-phase synthetic workflows where step economy and crude purity are critical considerations.

Quote Request

Request a Quote for 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.